molecular formula C16H11ClF3N3O2S B7714535 N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B7714535
M. Wt: 401.8 g/mol
InChI Key: XOLGQKDNGITPAL-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophene-2-carboxylic acid hydrazide to form an intermediate. This intermediate is then cyclized to form the 1,2,4-oxadiazole ring under acidic conditions. The final step involves the acylation of the oxadiazole intermediate with 3-bromopropionyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is unique due to its combination of a trifluoromethyl group, a thiophene ring, and an oxadiazole ring. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c17-10-4-3-9(16(18,19)20)8-11(10)21-13(24)5-6-14-22-15(23-25-14)12-2-1-7-26-12/h1-4,7-8H,5-6H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGQKDNGITPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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